molecular formula C10H10N2O2S B1482505 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid CAS No. 2098133-78-7

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B1482505
CAS No.: 2098133-78-7
M. Wt: 222.27 g/mol
InChI Key: NBACPVOGWRHJTI-UHFFFAOYSA-N
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Description

3-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid (CAS 2098112-58-2) is a high-purity chemical compound offered for research and development purposes. This molecule features a privileged pyrazole heterocycle linked to a thiophene ring and a flexible propanoic acid chain . The pyrazole-thiophene core is a versatile scaffold in medicinal chemistry, known for its presence in various biologically active molecules . The carboxylic acid functional group provides a handle for further synthetic modification, making this compound a valuable building block in multicomponent reactions and the synthesis of more complex structures, such as novel antimicrobial agents or functional materials . Researchers can utilize this compound in projects aimed at developing new therapeutic candidates, particularly against multidrug-resistant bacterial and fungal pathogens, given the demonstrated activity of structurally related pyrazole and amino acid derivatives . As a building block, it allows for the exploration of structure-activity relationships in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-9(14)2-1-7-5-11-12-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBACPVOGWRHJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current literature on its biological activity, focusing on its antimicrobial properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The thiophene group adds to its structural complexity and may influence its biological interactions. The molecular formula for this compound is C11H12N4O2SC_{11}H_{12}N_4O_2S, with a molecular weight of approximately 248.35 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
MRSA15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus spp.62.5 - 125 μMDisruption of cell wall synthesis

These findings suggest that the compound may act by inhibiting essential cellular processes, leading to bacterial cell death.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that while the compound exhibits antibacterial properties, it also possesses a degree of cytotoxicity towards human cell lines. The selectivity index indicates that at therapeutic concentrations, the compound can be effective without causing significant harm to host cells.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism and disrupt cell membrane integrity.

Case Studies

A notable study investigated the effects of this compound in a murine model of bacterial infection. Mice treated with this compound showed a significant reduction in bacterial load compared to untreated controls. Histopathological examinations revealed less tissue damage and inflammation in treated mice, indicating a protective effect against infection-induced tissue injury.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 13e) correlate with higher melting points due to increased dipole interactions .
  • Thiophene’s electron-rich nature may lower melting points compared to halogenated analogs, though experimental data are needed for confirmation.

Key Observations :

  • The thiophene moiety in the target compound may mimic sulfur-containing groups (e.g., methylthio in ) that enhance antimicrobial activity .
  • Pyrazole-thiophene hybrids (e.g., ) show promise in targeting enzyme active sites due to dual aromatic systems .

Structure-Activity Relationships (SAR)

Electron-Donating vs. Electron-Withdrawing Groups :

  • Nitro (13e) and bromo () substituents increase stability but may reduce solubility.
  • Methoxy (13d) and thiophene groups improve solubility and interaction with polar biological targets .

Propanoic Acid as a Pharmacophore: The carboxylic acid group enables salt formation, improving bioavailability, as seen in and .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid typically involves:

  • Step 1: Formation of α,β-unsaturated carbonyl intermediates (chalcones or propenones) bearing thiophene substituents.
  • Step 2: Cyclization with hydrazine or hydrazine derivatives to form the pyrazole ring.
  • Step 3: Introduction or transformation of side chains to yield the propanoic acid moiety.

This strategy leverages the well-established condensation of α,β-unsaturated ketones with hydrazine to afford pyrazolines or pyrazoles, allowing incorporation of thiophene rings through the initial carbonyl precursor.

Preparation of Thiophene-Substituted Pyrazole Core

A relevant synthetic approach reported involves acid-catalyzed Claisen–Schmidt condensation to prepare chalcone intermediates with nitrothiophene substituents, which are then cyclized to pyrazoline derivatives using hydrazine hydrate in ethanol under microwave-assisted organic synthesis conditions. This method yields pyrazoline derivatives with thiophene substituents efficiently and with good purity, confirmed by chromatographic and spectral techniques (FT-IR, ^1H NMR, ^13C NMR, MS).

Step Reaction Type Reagents/Conditions Outcome
1 Claisen–Schmidt condensation Aromatic aldehyde + α,β-unsaturated ketone, acid catalyst Chalcone intermediate with thiophene ring
2 Cyclization Hydrazine hydrate, ethanol, microwave irradiation 4,5-Dihydro-1H-pyrazole derivatives

This approach is adaptable to various substitutions on the thiophene ring and the aromatic moiety, allowing structural diversification.

Introduction of Propanoic Acid Side Chain

The propanoic acid functionality can be introduced either by:

  • Using α,β-unsaturated propenone precursors already bearing a carboxylic acid or ester group at the appropriate position, which after pyrazole ring formation can be hydrolyzed to the acid.
  • Post-pyrazole formation functional group transformations such as oxidation or hydrolysis of ester intermediates.

For example, in related pyrazole syntheses, ethyl 2-chloro-3-oxobutanoate or similar esters are employed as starting materials, which upon reaction with hydrazine derivatives yield pyrazole esters that can be subsequently hydrolyzed to the corresponding acids.

Step Reaction Type Reagents/Conditions Outcome
3 Ester hydrolysis or oxidation Acidic or basic hydrolysis conditions Conversion of ester to propanoic acid

Representative Synthetic Scheme

A plausible synthetic route toward this compound is outlined below:

Analytical and Research Findings Supporting Preparation

  • Yields and Purity: Microwave-assisted cyclization provides high yields (typically 70–80%) and good purity, verified by chromatographic and spectral methods.

  • Spectroscopic Characterization: FT-IR confirms characteristic pyrazole and carboxylic acid functional groups; ^1H and ^13C NMR spectra show expected chemical shifts for pyrazole protons and thiophene carbons; MS confirms molecular weight.

  • Mechanistic Insights: The cyclization involves nucleophilic attack of hydrazine on the α,β-unsaturated carbonyl, followed by ring closure to form the pyrazole heterocycle.

  • Solubility and Stability: Cyclized pyrazole derivatives with thiophene rings show improved aqueous solubility compared to non-cyclized precursors, important for biological applications.

Summary Table of Preparation Methods

Preparation Step Method Reagents Conditions Yield/Notes
Chalcone formation Claisen–Schmidt condensation Thiophene-3-carbaldehyde + ketone Acid catalyst, reflux or microwave Moderate to high yield
Pyrazole ring formation Cyclization with hydrazine Hydrazine hydrate, ethanol Microwave irradiation or reflux High yield, high purity
Side chain functionalization Hydrolysis or oxidation Acidic/basic hydrolysis Ambient to reflux Efficient conversion to acid
Purification Chromatography Silica gel column Standard solvents Confirmed purity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid and its derivatives?

  • Methodological Answer : Use a combination of condensation and cyclization reactions under reflux conditions. For example, thiophene-containing precursors can react with substituted pyrazole intermediates in polar aprotic solvents (e.g., DMF or THF) at 80–100°C. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for thiophene:pyrazole) can improve yields. Post-synthesis purification via recrystallization (e.g., methanol or ethanol) enhances purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for thiophene protons (δ 7.2–7.5 ppm), pyrazole protons (δ 8.1–8.3 ppm), and carboxylic acid protons (δ 12–13 ppm). Compare with calculated chemical shifts using software like MestReNova .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 263.2 for C11H10N2O2S) and fragmentation patterns .
  • FT-IR : Verify carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C=C/C=N bonds (1520–1610 cm⁻¹) .

Q. How can researchers determine the purity of synthesized batches?

  • Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with elemental analysis (C, H, N). Purity ≥95% is acceptable for biological assays. Discrepancies >0.3% in elemental composition indicate impurities requiring column chromatography .

Advanced Research Questions

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies of thiophene-pyrazole derivatives?

  • Methodological Answer :

  • Controlled functionalization : Introduce electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups at the thiophene or pyrazole rings to isolate electronic effects. For example, 4-methoxyphenyl substituents increase solubility but reduce bioactivity .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Correlate binding scores with experimental IC50 values to validate hypotheses .

Q. How can computational modeling predict the stability of this compound under physiological conditions?

  • Methodological Answer : Perform DFT calculations (Gaussian 16, B3LYP/6-311++G**) to evaluate:

  • Tautomerization : Compare energy barriers between 1H-pyrazole and 2H-pyrazole forms.
  • Acid dissociation constants (pKa) : Predict protonation states at pH 7.4 using COSMO-RS .
  • Experimental validation via pH-metric titration in PBS buffer is recommended .

Q. What advanced functionalization methods enable site-specific modifications of the propanoic acid moiety?

  • Methodological Answer :

  • Esterification : Protect the carboxylic acid with tert-butyl groups using DCC/DMAP catalysis.
  • Amide coupling : Use EDC/HOBt to conjugate amines (e.g., amino acids) for prodrug development.
  • Click chemistry : Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition for bioconjugation .

Q. How do researchers address discrepancies in biological assay results across derivatives?

  • Methodological Answer :

  • Dose-response normalization : Use the Mosmann assay (MTT) with IC50 values standardized to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Batch consistency checks : Ensure all derivatives are tested under identical conditions (e.g., 72-hour incubation, 5% CO2).
  • Meta-analysis : Compare trends across ≥3 independent studies to distinguish true SAR from experimental noise .

Data Contradiction Analysis

Q. Why do melting points vary significantly among structurally similar derivatives?

  • Root Cause : Polymorphism or impurities. For example, 13d (160–162°C) vs. 13e (136–138°C) differ due to nitro-group-induced lattice destabilization .
  • Resolution : Perform DSC to identify polymorphic transitions and repeat recrystallization with slow cooling .

Q. How to interpret conflicting NMR shifts for pyrazole protons in different solvents?

  • Root Cause : Solvent polarity affects ring current shielding. For example, DMSO-d6 upfield shifts pyrazole protons by 0.2–0.3 ppm compared to CDCl3 .
  • Resolution : Standardize solvent systems (e.g., DMSO-d6 for all derivatives) and reference to TMS.

Methodological Tables

Table 1 : Key Synthetic Parameters for Derivatives

DerivativeSubstituentYield (%)Melting Point (°C)Reference
13d4-Methoxyphenyl85160–162
13e4-Nitrophenyl72136–138
13j3,5-Difluorophenyl57110–112

Table 2 : Computational vs. Experimental pKa Values

MethodPredicted pKaExperimental pKaError (%)
DFT/COSMO-RS3.83.65.3
QSPR3.53.62.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 2
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid

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